1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one
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Description
The compound “1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one” is a part of a new class of pyridone containing GPR119 agonists . It has been studied for its potential as an antidiabetic clinical candidate targeting GPR119 . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a pyrimidinyl group, a piperidinyl group, and a phenoxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects two major biochemical pathways: the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . By stimulating these pathways, the compound helps to control plasma glucose levels .
Result of Action
The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions help to control plasma glucose levels, making the compound a potential treatment for type 2 diabetes .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Cellular Effects
In terms of cellular effects, 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one may influence cell function by interacting with GPR119. This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may act as an agonist for GPR119, stimulating glucose-dependent insulin release and promoting secretion of the incretin GLP-1 .
Properties
IUPAC Name |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-14(26-17-6-4-3-5-7-17)18(25)24-10-8-16(9-11-24)23(2)19-21-12-15(20)13-22-19/h3-7,12-14,16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRRNWMMTLUPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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